Computed Lipophilicity (XLogP3): Optimized logP Window Between 5-Fluoroindole and 2-Ethylindole
2-Ethyl-5-fluoro-1H-indole exhibits a computed XLogP3 of 2.6, which falls between 5-fluoroindole (XLogP3 2.4) and 2-ethylindole (XLogP3 3.0) [1][2][3]. The 0.2 logP unit increase relative to 5-fluoroindole reflects the lipophilic contribution of the 2-ethyl group, while the 0.4 logP unit decrease relative to 2-ethylindole reflects the polarizing effect of the 5-fluoro substituent. This intermediate value positions the compound within the optimal lipophilicity range (logP 1–3) recommended for fragment-based and lead-like screening libraries, balancing aqueous solubility with passive membrane permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 5-Fluoroindole XLogP3 = 2.4; 2-Ethylindole XLogP3 = 3.0; 5-Fluoro-2-methylindole XLogP3 = 2.1 |
| Quantified Difference | +0.2 vs 5-fluoroindole; −0.4 vs 2-ethylindole; +0.5 vs 5-fluoro-2-methylindole |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity is a primary determinant of solubility, permeability, and promiscuity; the intermediate XLogP3 of 2-ethyl-5-fluoro-1H-indole may offer a balanced profile that avoids the excessive polarity of 5-fluoroindole (potentially limiting membrane passage) and the higher lipophilicity of 2-ethylindole (increasing risk of off-target binding and poor solubility).
- [1] PubChem CID 20517172. 2-Ethyl-5-fluoro-1H-indole. XLogP3: 2.6. National Library of Medicine, 2025. View Source
- [2] PubChem CID 67861. 5-Fluoroindole. XLogP3: 2.4. National Library of Medicine, 2025. View Source
- [3] PubChem CID 3801618. 2-Ethyl-1H-indole. XLogP3: 3.0. National Library of Medicine, 2025. View Source
